molecular formula C4[13C]2H9N[15N]2O3 B602499 Metronidazole-13C2,15N2 CAS No. 1173020-03-5

Metronidazole-13C2,15N2

Cat. No.: B602499
CAS No.: 1173020-03-5
M. Wt: 175.13
Attention: For research use only. Not for human or veterinary use.
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Description

Metronidazole-13C2,15N2 is a stable isotope-labeled compound of metronidazole, a nitroimidazole antibiotic and antiprotozoal agent. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of metronidazole. The stable isotopes, carbon-13 and nitrogen-15, allow for precise tracking and analysis in various biological systems.

Mechanism of Action

Target of Action

Metronidazole-13C2,15N2 is a labeled analogue of Metronidazole , which is a synthetic antibacterial and antiprotozoal agent of the nitroimidazole class . It is primarily used to treat infections caused by anaerobic bacteria and protozoa . The primary targets of Metronidazole are the DNA and electron-transport proteins of these organisms .

Mode of Action

It is believed that an intermediate in the reduction of metronidazole, which is only made by anaerobic bacteria and protozoa, binds to the dna and electron-transport proteins of these organisms, blocking nucleic acid synthesis . This interaction with its targets leads to the death of the microorganisms, thereby treating the infection.

Biochemical Pathways

Metronidazole is a prodrug that is reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . The reduction of Metronidazole is driven by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR), ferredoxin, flavodoxin, hydrogenase, and effectors of the dissimilatory sulphate pathway . The affected pathways and their downstream effects primarily involve the disruption of DNA synthesis and electron transport in the targeted organisms .

Pharmacokinetics

Metronidazole is rapidly absorbed in humans, mostly entering the gastrointestinal tract directly through the mucosa, rather than via the enterohepatic circulation . It is found in all tissues in mice and rats, after oral or intravenous administration . The ADME properties of Metronidazole and their impact on bioavailability are crucial for its effective use as an antibiotic.

Result of Action

The result of Metronidazole’s action is the death of the anaerobic bacteria and protozoa that it targets . By inhibiting nucleic acid synthesis and disrupting electron transport, Metronidazole causes cytotoxicity in these organisms, leading to their death and the resolution of the infection .

Action Environment

The action of Metronidazole is influenced by the oxygen tension in the environment. As a prodrug, Metronidazole is reductively activated under low oxygen tension, which is typically found in the environments where anaerobic bacteria and protozoa thrive . Therefore, the efficacy and stability of Metronidazole are influenced by the oxygen levels in its action environment.

Biochemical Analysis

Biochemical Properties

Metronidazole-13C2,15N2, like its parent compound Metronidazole, is a prodrug that is reductively activated under low oxygen tension . This activation leads to the fragmentation of the imidazole ring, which is believed to contribute to its cytotoxicity . The exact biomolecules it interacts with are not definitively characterized .

Cellular Effects

It is known that Metronidazole, the parent compound, has anti-inflammatory properties in the large intestine and is an effective anti-diarrhea medication . It is also an effective antibiotic against certain protozoal infections, especially Giardia .

Molecular Mechanism

The molecular mechanism of this compound involves the reduction of the nitro group under low oxygen tension, leading to the fragmentation of the imidazole ring . It remains unclear if this reduction contributes to the cytotoxicity profile, or whether the subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .

Temporal Effects in Laboratory Settings

It is known that Metronidazole, the parent compound, has the ability to penetrate many tissues in the body, including the central nervous system and abscesses .

Dosage Effects in Animal Models

The recommended dose of Metronidazole for dogs is 50 mg/kg/day for 5-7 days .

Metabolic Pathways

The metabolic pathways of this compound are not well-characterized. Metronidazole, the parent compound, is known to be metabolized by the liver and excreted in urine and feces .

Transport and Distribution

Metronidazole, the parent compound, is known to have the ability to penetrate many tissues in the body, including the central nervous system and abscesses .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. Metronidazole, the parent compound, is known to have the ability to penetrate many tissues in the body, including the central nervous system and abscesses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metronidazole-13C2,15N2 involves the incorporation of stable isotopes into the metronidazole molecule. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Metronidazole-13C2,15N2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Metronidazole-13C2,15N2 is extensively used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Metronidazole-13C2,15N2 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This makes it invaluable in research settings where understanding the detailed pharmacokinetics and metabolic pathways of metronidazole is crucial .

Properties

IUPAC Name

2-(2-(113C)methyl-5-nitro(213C,1,3-15N2)imidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3/i1+1,5+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOCPAMSLUNLGC-PNSZSYODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C]1=[15N]C=C([15N]1CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678717
Record name 2-[2-(~13~C)Methyl-5-nitro(2-~13~C,~15~N_2_)-1H-imidazol-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173020-03-5
Record name 2-[2-(~13~C)Methyl-5-nitro(2-~13~C,~15~N_2_)-1H-imidazol-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173020-03-5
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